![molecular formula C17H17ClN2O2S B2404288 (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide CAS No. 1281687-92-0](/img/structure/B2404288.png)
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
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Overview
Description
Scientific Research Applications
Transfer Hydrogenation and Catalysis
Pyridinesulfonamide derivatives have been explored for their catalytic properties in transfer hydrogenation reactions. Studies like the one conducted by Ruff et al. (2016) demonstrate how these compounds, in combination with metal complexes, can facilitate the hydrogenation of ketones without the need for basic additives or halide abstractors, showcasing their utility in sustainable chemical synthesis processes (Ruff et al., 2016).
Antimicrobial Activity
Compounds bearing the pyridinesulfonamide fragment have shown promising antimicrobial properties. Research by Elangovan et al. (2021) on novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine revealed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Elangovan et al., 2021).
Nonlinear Optics
The structural features of pyridinesulfonamide derivatives contribute to their applications in nonlinear optics. Research into phenylethynylpyridinium derivatives by Umezawa et al. (2005) has shown these compounds' potential in second-order nonlinear optical applications, indicating their relevance in materials science and photonic technologies (Umezawa et al., 2005).
Anticancer Activity
The investigation into sulfonamide derivatives for anticancer activity has been a significant area of research. Studies such as those by Szafrański and Sławiński (2015) on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas show potential anticancer activity, offering insights into the design of new therapeutic agents (Szafrański & Sławiński, 2015).
Electro-Optic Materials
Pyridinesulfonamide derivatives are also explored for their applications in electro-optic materials. Facchetti et al. (2003) synthesized heterocycle-based derivatives for use in nonlinear optical/electro-optic multilayers, demonstrating the versatility of these compounds in advanced material applications (Facchetti et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCRUWZCQRDLG-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |
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